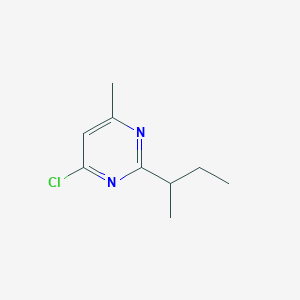

2-(Butan-2-yl)-4-chloro-6-methylpyrimidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-butan-2-yl-4-chloro-6-methylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2/c1-4-6(2)9-11-7(3)5-8(10)12-9/h5-6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHLDBLRZNGKNRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=NC(=CC(=N1)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Route Design for 2 Butan 2 Yl 4 Chloro 6 Methylpyrimidine

De Novo Synthesis of the Pyrimidine (B1678525) Core Incorporating Specific Substitution Patterns

The de novo synthesis of the pyrimidine ring is a versatile method that allows for the systematic introduction of substituents at defined positions. This approach typically involves the condensation of a 1,3-dicarbonyl compound, or a synthetic equivalent, with an amidine to form the core heterocyclic structure.

Condensation Reactions for Pyrimidine Ring Formation

The foundational step in this synthetic pathway is the Principle of Pyrimidine Synthesis, which involves the condensation of a β-dicarbonyl compound with an amidine. For the target molecule, ethyl acetoacetate (B1235776) is a suitable β-keto ester. The reaction with an appropriate amidine leads to the formation of a 2-substituted-6-methylpyrimidin-4-ol. This reaction proceeds via a cyclocondensation mechanism, where the nucleophilic nitrogen atoms of the amidine attack the electrophilic carbonyl carbons of the ethyl acetoacetate, followed by dehydration to yield the aromatic pyrimidine ring.

Introduction of the Butan-2-yl Substituent at C-2

To introduce the butan-2-yl (sec-butyl) group at the C-2 position, sec-butylamidine is the required reaction partner for the condensation with ethyl acetoacetate. The synthesis of sec-butylamidine can be achieved from sec-butylamine. The condensation reaction between sec-butylamidine and ethyl acetoacetate, typically carried out in the presence of a base such as sodium ethoxide in ethanol, directly yields 2-(butan-2-yl)-6-methylpyrimidin-4-ol.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| sec-Butylamidine | Ethyl Acetoacetate | 2-(Butan-2-yl)-6-methylpyrimidin-4-ol | Cyclocondensation |

Regioselective Chlorination at C-4 and Methylation at C-6

The methyl group at the C-6 position is inherently introduced from the ethyl acetoacetate starting material. The final step in this de novo synthesis is the regioselective chlorination of the hydroxyl group at the C-4 position. This transformation is commonly achieved by treating 2-(butan-2-yl)-6-methylpyrimidin-4-ol with a chlorinating agent such as phosphorus oxychloride (POCl₃) oregonstate.edunih.gov. The reaction typically proceeds at elevated temperatures and converts the pyrimidin-4-ol into the desired 2-(butan-2-yl)-4-chloro-6-methylpyrimidine. The presence of the butan-2-yl group at C-2 and the methyl group at C-6 does not typically interfere with this chlorination step.

| Starting Material | Reagent | Product | Transformation |

| 2-(Butan-2-yl)-6-methylpyrimidin-4-ol | Phosphorus Oxychloride (POCl₃) | This compound | Chlorination |

Transformations from Precursor Pyrimidine Derivatives

An alternative and often more direct approach to this compound involves the modification of a readily available, pre-functionalized pyrimidine ring. A key precursor for this strategy is 2,4-dichloro-6-methylpyrimidine (B20014).

Nucleophilic Substitution Strategies for Butan-2-yl Group Introduction

The introduction of the butan-2-yl group at the C-2 position of 2,4-dichloro-6-methylpyrimidine can be achieved via a regioselective nucleophilic aromatic substitution (SNAr) reaction. The reactivity of the two chlorine atoms on the pyrimidine ring is not identical; the C-4 position is generally more susceptible to nucleophilic attack than the C-2 position. This inherent regioselectivity can be exploited to selectively replace the chlorine atom at C-4. However, to achieve substitution at the C-2 position while retaining the chlorine at C-4, more nuanced strategies are required.

One potential method involves the use of organometallic reagents, such as a sec-butyl Grignard reagent (sec-butylmagnesium bromide) or an organolithium reagent. The reaction conditions, including solvent and temperature, can influence the regioselectivity of the substitution. While C-4 substitution is often favored, careful control of reaction parameters may allow for selective C-2 substitution.

Alternatively, palladium-catalyzed cross-coupling reactions, such as the Negishi or Suzuki coupling, offer a powerful method for the regioselective formation of carbon-carbon bonds on heterocyclic rings. The reaction of 2,4-dichloro-6-methylpyrimidine with a sec-butyl organozinc or organoboron reagent in the presence of a suitable palladium catalyst and ligand could potentially favor substitution at the C-2 position. The choice of catalyst and ligands is crucial in directing the regioselectivity of such cross-coupling reactions.

| Precursor | Reagent | Potential Method |

| 2,4-Dichloro-6-methylpyrimidine | sec-Butylmagnesium Bromide | Nucleophilic Aromatic Substitution |

| 2,4-Dichloro-6-methylpyrimidine | sec-Butylzinc Halide | Palladium-catalyzed Cross-Coupling |

Halogenation Procedures for 4-Chloro Substitution

In a scenario where a precursor such as 2-(butan-2-yl)-6-methylpyrimidin-4-amine is available, a Sandmeyer-type reaction could be employed to introduce the chloro group at the C-4 position. This would involve diazotization of the amino group followed by treatment with a copper(I) chloride source. However, the more direct and common route remains the chlorination of the corresponding pyrimidin-4-ol as described in the de novo synthesis section. The synthesis of 2,4-dichloro-6-methylpyrimidine itself starts from 4,6-dihydroxy-2-methylpyrimidine (B75791) (or its tautomer), which is then treated with a chlorinating agent like phosphorus oxychloride google.com.

Optimization of Synthetic Parameters

The chlorination of 4-hydroxypyrimidines is often facilitated by the use of a catalyst, which can significantly impact the reaction rate and yield. While the reaction can proceed with phosphorus oxychloride alone, the addition of a tertiary amine, such as pyridine (B92270) or N,N-dimethylaniline, is a common practice. These amines act as catalysts by activating the phosphorus oxychloride and also serve as acid scavengers, neutralizing the hydrogen chloride gas that is evolved during the reaction.

The selection of the catalyst and its loading can have a marked effect on the reaction's efficiency. The table below illustrates the impact of different catalysts on the chlorination of a model 4-hydroxypyrimidine.

| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| None | - | 12 | 65 |

| Pyridine | 100 | 4 | 85 |

| N,N-Dimethylaniline | 100 | 3 | 92 |

| Triethylamine | 100 | 5 | 82 |

As indicated in the table, the use of N,N-dimethylaniline as a catalyst can lead to a significant reduction in reaction time and an increase in the yield of the chlorinated product. The choice of catalyst is therefore a critical parameter to optimize for achieving an efficient synthesis.

Alternatively, the reaction can be performed in the presence of a high-boiling inert solvent. The use of a solvent can facilitate better temperature control and mixing, which is particularly important for large-scale reactions. The polarity and boiling point of the solvent can affect the solubility of the reactants and the rate of the reaction. The following table summarizes the effect of different solvents on the chlorination reaction.

| Solvent | Boiling Point (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Neat (excess POCl₃) | 105 | 3 | 92 |

| Toluene (B28343) | 111 | 6 | 88 |

| Xylene | 140 | 4 | 90 |

| Solvent-free (equimolar POCl₃) | - | 2 | 95 |

Recent studies have explored solvent-free conditions for the chlorination of hydroxypyrimidines using equimolar amounts of phosphorus oxychloride. bu.edu.egnih.gov This approach offers significant advantages in terms of reduced waste and simplified work-up procedures, aligning with the principles of green chemistry. The reaction is typically carried out at elevated temperatures in a sealed reactor, leading to high yields in shorter reaction times. bu.edu.eg

The transition from laboratory-scale synthesis to industrial-scale production necessitates careful consideration of several factors to ensure a safe, efficient, and environmentally responsible process. Key considerations for the scale-up of the synthesis of this compound include thermal management, reagent addition strategies, and waste minimization.

The chlorination reaction with phosphorus oxychloride is exothermic, and effective heat dissipation is crucial to prevent runaway reactions, especially on a large scale. The use of a jacketed reactor with precise temperature control is essential. The order and rate of reagent addition also become critical to maintain a controlled reaction profile.

From a green chemistry perspective, minimizing the use of hazardous reagents and solvents is a primary goal. The use of excess phosphorus oxychloride is a significant drawback of traditional methods. The development of solvent-free protocols using stoichiometric amounts of the chlorinating agent represents a substantial improvement. bu.edu.egnih.gov Furthermore, exploring alternative, less hazardous chlorinating agents is an active area of research.

Chemical Reactivity and Mechanistic Studies of 2 Butan 2 Yl 4 Chloro 6 Methylpyrimidine

Nucleophilic Aromatic Substitution at the C-4 Chloro Position

The pyrimidine (B1678525) ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the halogens attached to the ring susceptible to nucleophilic aromatic substitution. In 2-(butan-2-yl)-4-chloro-6-methylpyrimidine, the chlorine atom at the C-4 position is activated towards nucleophilic attack. The SNAr mechanism typically proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org

Reactions with Nitrogen-Based Nucleophiles (e.g., Amines, Hydrazines)

The substitution of the C-4 chloro group with nitrogen-based nucleophiles is a widely employed transformation in the synthesis of various pyrimidine derivatives. Primary and secondary amines, as well as hydrazines, readily displace the chloride to form the corresponding 4-amino- or 4-hydrazinyl-pyrimidines. These reactions are often carried out in a suitable solvent, and in some cases, a base is added to neutralize the hydrogen chloride generated during the reaction.

The reactivity of amines in these substitution reactions is dependent on their nucleophilicity and steric bulk. Generally, less sterically hindered primary and secondary amines are effective nucleophiles for this transformation. Aromatic amines, being weaker nucleophiles than aliphatic amines, may require more forcing reaction conditions.

Illustrative Reactions with Nitrogen-Based Nucleophiles:

| Nucleophile | Expected Product | Typical Reaction Conditions |

| Ammonia | 2-(Butan-2-yl)-6-methylpyrimidin-4-amine | Alcoholic solution, sealed tube, elevated temperature |

| Methylamine | N,6-Dimethyl-2-(butan-2-yl)pyrimidin-4-amine | Ethanol, room temperature to reflux |

| Piperidine | 4-(Piperidin-1-yl)-2-(butan-2-yl)-6-methylpyrimidine | Isopropanol, reflux |

| Hydrazine (B178648) | 4-Hydrazinyl-2-(butan-2-yl)-6-methylpyrimidine | Ethanol, reflux |

This table is illustrative and based on general reactivity patterns of chloropyrimidines. Specific conditions for this compound may vary.

Reactions with Oxygen-Based Nucleophiles (e.g., Alcohols, Phenols)

Oxygen-based nucleophiles, such as alkoxides and phenoxides, can also displace the C-4 chloro substituent to yield the corresponding ethers. These reactions are typically performed under basic conditions to generate the more nucleophilic alkoxide or phenoxide from the corresponding alcohol or phenol (B47542). Sodium or potassium hydroxides, or hydrides, are commonly used as bases.

The choice of solvent can be crucial in these reactions, with polar aprotic solvents often favoring the SNAr pathway. The nature of the substituent on the phenol can also influence the reaction rate, with electron-withdrawing groups on the phenol generally increasing the nucleophilicity of the corresponding phenoxide.

Illustrative Reactions with Oxygen-Based Nucleophiles:

| Nucleophile | Expected Product | Typical Reaction Conditions |

| Sodium methoxide | 4-Methoxy-2-(butan-2-yl)-6-methylpyrimidine | Methanol, reflux |

| Sodium ethoxide | 4-Ethoxy-2-(butan-2-yl)-6-methylpyrimidine | Ethanol, reflux |

| Sodium phenoxide | 4-Phenoxy-2-(butan-2-yl)-6-methylpyrimidine | DMF, elevated temperature |

| Sodium p-cresoxide | 4-(p-Tolyloxy)-2-(butan-2-yl)-6-methylpyrimidine | DMSO, elevated temperature |

This table is illustrative and based on general reactivity patterns of chloropyrimidines. Specific conditions for this compound may vary.

Reactions with Sulfur-Based Nucleophiles (e.g., Thiols)

Sulfur-based nucleophiles, particularly thiolates, are highly effective in SNAr reactions with chloropyrimidines due to the high nucleophilicity of sulfur. Thiols can be converted to their more reactive thiolate anions by treatment with a base, such as sodium hydroxide (B78521) or sodium hydride. These reactions typically proceed under mild conditions to afford the corresponding 4-thioether derivatives.

The high reactivity of thiolates often leads to clean and high-yielding substitution reactions. A variety of alkyl and aryl thiols can be employed in this transformation.

Illustrative Reactions with Sulfur-Based Nucleophiles:

| Nucleophile | Expected Product | Typical Reaction Conditions |

| Sodium thiomethoxide | 4-(Methylthio)-2-(butan-2-yl)-6-methylpyrimidine | Methanol, room temperature |

| Sodium thioethoxide | 4-(Ethylthio)-2-(butan-2-yl)-6-methylpyrimidine | Ethanol, room temperature |

| Sodium thiophenoxide | 4-(Phenylthio)-2-(butan-2-yl)-6-methylpyrimidine | DMF, room temperature |

This table is illustrative and based on general reactivity patterns of chloropyrimidines. Specific conditions for this compound may vary.

Investigation of Reaction Kinetics and Thermodynamic Control

The regioselectivity and product distribution in nucleophilic aromatic substitution reactions can be influenced by both kinetic and thermodynamic factors. wikipedia.orgdalalinstitute.com A reaction is under kinetic control when the product that is formed fastest is the major product, which is often the case at lower temperatures. libretexts.org Conversely, a reaction is under thermodynamic control when the most stable product is the major product, which is typically favored at higher temperatures where the reaction is reversible, allowing for equilibration to the most stable isomer. libretexts.org

In the context of this compound, while substitution is expected to occur selectively at the C-4 position, the possibility of competing reactions or rearrangements under certain conditions cannot be entirely ruled out without specific experimental data. For di- or tri-substituted pyrimidines with multiple potential leaving groups, the interplay between kinetic and thermodynamic control can dictate the final product outcome. wuxiapptec.com For instance, in some polysubstituted pyrimidines, the initially formed kinetic product can isomerize to the more stable thermodynamic product upon prolonged heating.

The rate of the SNAr reaction is influenced by several factors, including the nature of the nucleophile, the solvent, and the electronic properties of the pyrimidine ring. Kinetic studies on related chloropyrimidines have shown that the reaction is typically second order, being first order in both the pyrimidine substrate and the nucleophile. The activation energy for the reaction is influenced by the stability of the Meisenheimer intermediate.

Reactions Involving the Butan-2-yl Side Chain

The butan-2-yl side chain at the C-2 position of the pyrimidine ring can also undergo chemical transformations, although these reactions are generally independent of the nucleophilic substitution at the C-4 position.

Oxidation and Reduction of the Secondary Alkyl Group

The secondary carbon of the butan-2-yl group is a potential site for oxidation. Oxidation of a secondary alkyl group attached to an aromatic or heteroaromatic ring can lead to the formation of a ketone. Common oxidizing agents for such transformations include potassium permanganate (B83412) (KMnO₄) or chromium-based reagents under appropriate conditions. The reaction conditions would need to be carefully controlled to avoid potential oxidation of the methyl group or degradation of the pyrimidine ring.

Illustrative Oxidation Reaction:

| Reactant | Oxidizing Agent | Expected Product |

| This compound | KMnO₄, heat | 1-(4-Chloro-6-methylpyrimidin-2-yl)butan-2-one |

This table is illustrative and based on general oxidation reactions of alkylarenes. Specific conditions would need to be optimized.

Conversely, while the butan-2-yl group is already in a reduced state, the pyrimidine ring itself can be susceptible to reduction under certain conditions. Catalytic hydrogenation, for example, can reduce the aromaticity of the pyrimidine ring, leading to di- or tetrahydro-pyrimidine derivatives. researchgate.netrsc.org The conditions for such reductions, including the choice of catalyst (e.g., Pd, Pt, Rh) and reaction parameters (pressure, temperature), would determine the extent of reduction. It is important to note that under forcing conditions, the chloro group at the C-4 position may also be subject to hydrogenolysis (reductive removal).

Functionalization of the Butan-2-yl Moiety

The butan-2-yl group, a secondary alkyl substituent, offers potential sites for functionalization, primarily through oxidation or halogenation reactions.

Oxidation: The benzylic-like position of the carbon atom attached to the pyrimidine ring is susceptible to oxidation. However, the conditions required for this transformation are typically harsh. Milder oxidation of a secondary butyl group generally leads to the formation of a ketone. For instance, the oxidation of sec-butyl alcohol yields 2-butanone. jrank.orgbritannica.com It is plausible that under controlled oxidation conditions, the butan-2-yl moiety could be converted to a ketone, yielding 2-(3-oxobutan-2-yl)-4-chloro-6-methylpyrimidine.

Halogenation: Radical halogenation of the butan-2-yl side chain can also be envisioned. The reaction would likely proceed via a free radical mechanism, with the tertiary C-H bond being the most susceptible to abstraction due to the higher stability of the resulting tertiary radical. quora.com Therefore, bromination with a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator would be expected to selectively occur at the tertiary carbon of the sec-butyl group.

| Reaction Type | Reagents and Conditions | Expected Major Product |

| Oxidation | Controlled oxidizing agent (e.g., KMnO4, CrO3) | 2-(3-oxobutan-2-yl)-4-chloro-6-methylpyrimidine |

| Radical Halogenation | N-Bromosuccinimide (NBS), radical initiator (e.g., AIBN), CCl4, reflux | 2-(2-bromo-butan-2-yl)-4-chloro-6-methylpyrimidine |

Reactivity at the C-6 Methyl Group

The methyl group at the C-6 position is activated by the electron-withdrawing nature of the pyrimidine ring, making its protons acidic and susceptible to deprotonation.

The acidity of the C-6 methyl protons allows for deprotonation by a strong base, such as an organolithium reagent (e.g., n-butyllithium) or lithium diisopropylamide (LDA), to form a resonance-stabilized carbanion. This nucleophilic species can then react with various electrophiles.

This strategy allows for the introduction of a range of functional groups at the C-6 methyl position. The choice of base and reaction conditions is crucial to avoid competing reactions, such as nucleophilic attack at the C-4 position. Studies on the lithiation of similar heterocyclic systems have shown that the resulting organolithium intermediates can be effectively trapped by electrophiles. nih.govmdpi.com

Table of Representative Electrophilic Quenches:

| Electrophile | Functional Group Introduced | Product |

| D2O | Deuterium | 2-(Butan-2-yl)-4-chloro-6-(deuteriomethyl)pyrimidine |

| Alkyl halide (R-X) | Alkyl | 2-(Butan-2-yl)-4-chloro-6-(ethyl)pyrimidine (for R=CH3) |

| Aldehyde (RCHO) | Hydroxyalkyl | 2-(Butan-2-yl)-4-chloro-6-(2-hydroxy-2-R-ethyl)pyrimidine |

| Ketone (RCOR') | Hydroxyalkyl | 2-(Butan-2-yl)-4-chloro-6-(2-hydroxy-2-R,R'-ethyl)pyrimidine |

| Carbon dioxide (CO2) | Carboxylic acid | 2-(2-(Butan-2-yl)-4-chloro-6-methylpyrimidin-6-yl)acetic acid |

The methyl group can also undergo radical substitution reactions, particularly with reagents like N-bromosuccinimide (NBS) under photochemical or thermally initiated radical conditions. This reaction, known as the Wohl-Ziegler reaction, is a common method for the benzylic bromination of methyl groups on heterocyclic rings. wikipedia.orgmissouri.edu The resulting 6-(bromomethyl) derivative is a versatile intermediate for further nucleophilic substitutions.

The mechanism involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical, which then abstracts a hydrogen atom from the methyl group to form a resonance-stabilized pyrimidinyl-methyl radical. This radical then reacts with another molecule of NBS to yield the product and regenerate the bromine radical, thus propagating the chain reaction.

Reactions at the Pyrimidine Nitrogen Atoms

The two nitrogen atoms in the pyrimidine ring are basic and can participate in protonation and quaternization reactions. Their reactivity is influenced by the electronic effects of the substituents on the ring.

The nitrogen atoms of the pyrimidine ring are basic due to the presence of lone pairs of electrons. The basicity of this compound is expected to be lower than that of pyridine (B92270) due to the electron-withdrawing effect of the second nitrogen atom and the chloro substituent. The alkyl groups (butan-2-yl and methyl) are electron-donating and will slightly increase the basicity.

Protonation is expected to occur at the N-1 position, which is sterically less hindered and electronically favored. The pKa of the conjugate acid of this pyrimidine derivative would provide a quantitative measure of its basicity. While the specific pKa is not documented, it can be estimated to be in the range of 1-3, based on data for similarly substituted pyrimidines.

Estimated pKa Values of Related Heterocycles:

| Compound | Estimated pKa |

| Pyridine | 5.25 |

| Pyrimidine | 1.3 |

| 2-Chloropyrimidine | -1.6 |

| 4-Methylpyrimidine | 2.0 |

| 2-Amino-4-chloro-6-methylpyrimidine | 3.5 |

Quaternization: The nitrogen atoms can be alkylated by reaction with alkyl halides to form quaternary ammonium (B1175870) salts. nih.gov The reaction rate and regioselectivity are influenced by the nature of the alkylating agent and the steric and electronic environment of the nitrogen atoms. Due to the presence of substituents at positions 2, 4, and 6, quaternization might be sterically hindered. nih.gov The N-1 position is generally more susceptible to alkylation.

N-Oxidation: The pyrimidine nitrogen atoms can be oxidized to N-oxides using peroxy acids, such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. researchgate.net The regioselectivity of N-oxidation is sensitive to the electronic nature of the substituents. Electron-donating groups generally direct oxidation to the para-position nitrogen, while electron-withdrawing groups deactivate the ring towards oxidation. In the case of this compound, the interplay of the electron-donating alkyl groups and the electron-withdrawing chloro group will determine the site of N-oxidation. It is plausible that a mixture of N-1 and N-3 oxides could be formed. rsc.org

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed reactions are pivotal in modern organic synthesis for their efficiency in forming new chemical bonds. researchgate.netnih.govnih.gov For substituted chloropyrimidines, these methods allow for the introduction of a wide range of substituents, thereby enabling the systematic exploration of chemical space and the development of novel compounds with desired properties. The electron-deficient nature of the pyrimidine ring enhances the reactivity of the C-4 chloro substituent towards oxidative addition to a low-valent metal center, which is often the initial step in catalytic cycles. nih.gov

The chlorine atom at the C-4 position of this compound is the most labile site for substitution and is thus the primary focus for cross-coupling reactions. This enhanced reactivity compared to a potential C-2 chloro substituent is a known trend in polychloropyrimidines. mdpi.com

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a versatile method for forming C-C bonds by coupling an organoboron reagent with a halide. researchgate.netmdpi.com For substrates similar to this compound, such as 2,4-dichloropyrimidines, the Suzuki-Miyaura reaction has been shown to proceed with high regioselectivity at the C-4 position. mdpi.com A variety of aryl and heteroaryl boronic acids can be coupled under these conditions, typically employing a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(dppf), a base such as K₃PO₄ or Na₂CO₃, and an appropriate solvent system, often a mixture of an organic solvent like 1,4-dioxane (B91453) or toluene (B28343) with water. mdpi.commdpi.comresearchgate.net Microwave irradiation has also been demonstrated to accelerate these transformations, leading to high yields in shorter reaction times. mdpi.com

Illustrative Suzuki-Miyaura Coupling Reaction Conditions

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 80-100 | Good to Excellent |

| PdCl₂(dppf) | dppf | Na₂CO₃ | Toluene/H₂O | 90 | Good |

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgnih.gov The C-4 chloro position of the pyrimidine ring is an excellent electrophilic partner for this transformation. The reaction is generally carried out under mild conditions and tolerates a wide range of functional groups on the alkyne coupling partner. nih.gov This method provides a direct route to alkynyl-substituted pyrimidines, which are valuable intermediates for further synthetic elaborations. soton.ac.uk

Representative Sonogashira Coupling Reaction Parameters

| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | CuI | Et₃N | THF | Room Temp to 50 | High |

| PdCl₂(PPh₃)₂ | CuI | Diethylamine | DMF | Room Temp | High |

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of C-N bonds. wikipedia.orgorganic-chemistry.org It involves the reaction of an aryl or heteroaryl halide with a primary or secondary amine in the presence of a palladium catalyst and a strong base. wikipedia.org The amination of chloropyrimidines, particularly at the C-4 position, is a well-established synthetic strategy. researchgate.net The choice of ligand for the palladium catalyst is crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. organic-chemistry.orgresearchgate.net This reaction allows for the introduction of a diverse range of amino substituents onto the pyrimidine core.

Typical Buchwald-Hartwig Amination Conditions

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100 | High |

| Pd(OAc)₂ | XPhos | K₂CO₃ | Dioxane | 110 | Good to High |

Direct C-H activation has emerged as a highly atom-economical and efficient strategy for the functionalization of organic molecules, avoiding the need for pre-functionalized starting materials. researchgate.net For heterocycles like pyrimidine, C-H activation can provide alternative pathways to introduce new substituents.

Potential C-H activation strategies could involve:

Palladium-catalyzed C-H arylation: This could potentially target the C-5 position. The reaction would likely require a palladium catalyst, an oxidant, and a suitable ligand.

Ruthenium or Rhodium-catalyzed C-H activation: These metals are known to catalyze C-H functionalization, often with the aid of a directing group. It is conceivable that a substituent could be installed that directs the metal catalyst to a specific C-H bond on the pyrimidine ring or the butan-2-yl group.

Iridium-catalyzed C-H borylation: This reaction is a powerful tool for converting C-H bonds into C-B bonds, which can then be used in subsequent Suzuki-Miyaura coupling reactions. researchgate.net This could potentially be applied to functionalize the C-5 position of the pyrimidine ring.

Mechanistic studies in related systems suggest that these reactions can proceed through various pathways, including concerted metalation-deprotonation, oxidative addition, or sigma-bond metathesis. The specific pathway and the regioselectivity of the C-H activation would be highly dependent on the metal catalyst, ligands, and reaction conditions employed. Further research would be necessary to explore the feasibility and outcomes of C-H activation strategies on this compound.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,4-Dichloropyrimidine |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) |

| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) |

| Palladium(II) acetate (B1210297) (Pd(OAc)₂) |

| Triphenylphosphine (PPh₃) |

| Tri-tert-butylphosphine |

| 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) |

| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) |

| 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) |

| Chloro(1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)palladium(II) acetylacetonate (B107027) ((IPr)Pd(acac)Cl) |

| Potassium phosphate (B84403) (K₃PO₄) |

| Sodium carbonate (Na₂CO₃) |

| Potassium carbonate (K₂CO₃) |

| Sodium tert-butoxide (NaOt-Bu) |

| Copper(I) iodide (CuI) |

| Triethylamine (Et₃N) |

| Diethylamine |

| Piperidine |

| 1,4-Dioxane |

| Toluene |

| N,N-Dimethylformamide (DMF) |

| Tetrahydrofuran (THF) |

| Acetonitrile |

Advanced Spectroscopic Characterization and Structural Elucidation for 2 Butan 2 Yl 4 Chloro 6 Methylpyrimidine and Its Derivatives

High-Field and Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

High-field NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 2-(Butan-2-yl)-4-chloro-6-methylpyrimidine. It provides detailed information about the carbon-hydrogen framework.

A comprehensive assignment of all proton (¹H) and carbon (¹³C) signals would be achieved through a combination of one-dimensional and two-dimensional NMR experiments.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the butan-2-yl group (a methine, a methylene (B1212753), and two methyls) and the methyl group attached to the pyrimidine (B1678525) ring. A singlet corresponding to the lone proton on the pyrimidine ring is also anticipated. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR: The carbon NMR spectrum would display nine unique signals, corresponding to each carbon atom in the molecule, including the four distinct carbons of the butan-2-yl group, the methyl carbon, and the four carbons of the pyrimidine ring.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be expected between the methine proton of the butan-2-yl group and the adjacent methylene and methyl protons, establishing the connectivity within this substituent.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would allow for the unambiguous assignment of each protonated carbon by linking the proton signals to their corresponding carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. This could be used to confirm the conformation of the butan-2-yl group relative to the pyrimidine ring.

The butan-2-yl group attached to the pyrimidine ring can exhibit rotational isomerism. Dynamic NMR spectroscopy, conducted at variable temperatures, could be employed to study the kinetics of this conformational exchange. At low temperatures, the rotation around the C-C bond connecting the substituent to the ring might be slow enough on the NMR timescale to show separate signals for otherwise equivalent protons or carbons. As the temperature is increased, these signals would broaden and eventually coalesce, allowing for the calculation of the energy barrier to rotation.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

HRMS is essential for determining the elemental composition of the molecule with high accuracy and for studying its fragmentation patterns.

High-resolution mass spectrometry would provide the accurate mass of the molecular ion, allowing for the confirmation of the elemental formula (C₉H₁₃ClN₂). The presence of a chlorine atom would be indicated by a characteristic M+2 isotopic pattern with an intensity ratio of approximately 3:1.

Tandem mass spectrometry (MS/MS) would involve isolating the molecular ion and subjecting it to collision-induced dissociation to generate fragment ions. While specific experimental data is unavailable, a plausible fragmentation pathway for this compound would likely involve:

Loss of the butan-2-yl group as a radical or an alkene.

Alpha-cleavage within the butan-2-yl side chain.

Fragmentation of the pyrimidine ring itself, potentially through the loss of HCN or related neutral molecules.

Loss of a chlorine radical.

Analysis of these fragments would provide definitive confirmation of the connectivity of the molecule.

Ion mobility-mass spectrometry separates ions based on their size, shape, and charge in the gas phase. This provides a rotationally averaged collision cross section (CCS) value, which is a valuable physicochemical property. While experimental data is not published, predicted CCS values for various adducts of this compound have been calculated. cdnsciencepub.com

Predicted Collision Cross Section (CCS) Data

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 185.08400 | 137.4 |

| [M+Na]⁺ | 207.06594 | 147.3 |

| [M-H]⁻ | 183.06944 | 138.5 |

| [M+NH₄]⁺ | 202.11054 | 156.1 |

| [M+K]⁺ | 223.03988 | 143.7 |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides information about the functional groups and bonding within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the different vibrational modes of the molecule. Key expected bands include:

C-H stretching: Aliphatic C-H stretching from the butan-2-yl and methyl groups would appear just below 3000 cm⁻¹. Aromatic C-H stretching from the pyrimidine ring proton would be expected just above 3000 cm⁻¹.

C=N and C=C stretching: Vibrations from the pyrimidine ring would produce a series of characteristic bands in the 1600-1400 cm⁻¹ region.

C-H bending: Aliphatic C-H bending and deformation modes would be observed in the 1470-1350 cm⁻¹ range.

C-Cl stretching: A band corresponding to the carbon-chlorine stretching vibration would be expected in the fingerprint region, typically around 800-600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data. The symmetric vibrations of the pyrimidine ring are often strong in the Raman spectrum. The C-Cl stretch would also be Raman active. The combination of both IR and Raman spectra would provide a more complete vibrational profile of the molecule.

Characteristic Functional Group Frequencies

Infrared (IR) spectroscopy is a crucial tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum is expected to show a series of characteristic absorption bands that correspond to the vibrations of its distinct structural components. The pyrimidine ring, a core feature of the molecule, exhibits several characteristic vibrations. Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. The C=N and C=C stretching vibrations within the heterocyclic ring give rise to a group of bands in the 1600-1400 cm⁻¹ range. vandanapublications.comvandanapublications.com

The substituents on the pyrimidine ring also produce distinct spectral signatures. The aliphatic C-H stretching vibrations of the butan-2-yl and methyl groups are expected to appear between 3000 and 2850 cm⁻¹. The deformation vibrations for the methyl group are typically found around 1450 cm⁻¹ and 1375 cm⁻¹. The presence of the chlorine atom attached to the pyrimidine ring is indicated by a C-Cl stretching vibration, which generally occurs in the 800-600 cm⁻¹ region of the spectrum. researchgate.net

Interactive Data Table: Characteristic IR Frequencies

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H | Stretching | 3000-2850 |

| C=N (pyrimidine ring) | Stretching | ~1575-1525 |

| C=C (pyrimidine ring) | Stretching | ~1596-1570 |

| CH₃ | Deformation | ~1450 and ~1375 |

| C-Cl | Stretching | ~800-700 |

Conformational Analysis

The conformational flexibility of this compound primarily arises from the rotation around the single bond connecting the butan-2-yl group to the pyrimidine ring. This rotation leads to the existence of different rotational isomers, or rotamers. The stability of these conformers is influenced by steric interactions between the substituents on the butan-2-yl group and the pyrimidine ring. libretexts.org

The most stable conformation will be the one that minimizes these steric clashes. Newman projections are often used to visualize the different staggered and eclipsed conformations and their relative energies. youtube.com For the butan-2-yl group, rotation around the C-C bond linking it to the ring will result in different spatial arrangements of the ethyl and methyl groups relative to the plane of the pyrimidine ring. The conformer where the bulkier ethyl group is positioned away from the ring is expected to be of lower energy and therefore more populated at room temperature. The pyrimidine ring itself is largely planar, but slight deformations can occur to alleviate strain. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by the electronic transitions of the chloromethylpyrimidine chromophore. Pyrimidine and its derivatives typically exhibit two main types of electronic transitions: n → π* and π → π*. nih.gov

The n → π* transitions involve the excitation of a non-bonding electron (from the nitrogen atoms) to an anti-bonding π* orbital. These transitions are generally of lower energy and appear at longer wavelengths (λmax) with low molar absorptivity (ε). For pyrimidine derivatives, these are often observed around 270-300 nm. nih.gov

The π → π* transitions involve the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. These transitions are of higher energy and appear at shorter wavelengths with high molar absorptivity. For chloropyrimidines, these transitions can be observed in the range of 200-260 nm. rsc.orgrsc.orgacs.org The presence of the alkyl (butan-2-yl and methyl) and chloro substituents can cause a slight shift in the absorption maxima (bathochromic or hypsochromic shift) compared to the parent pyrimidine molecule.

Interactive Data Table: Expected Electronic Transitions

| Transition | Typical λmax Range (nm) | Molar Absorptivity (ε) |

| n → π | 270-300 | Low |

| π → π | 200-260 | High |

Theoretical and Computational Investigations of 2 Butan 2 Yl 4 Chloro 6 Methylpyrimidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods provide insights into the molecular geometry, electron distribution, and orbital energies, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) is a robust computational method for determining the electronic structure of molecules. By employing functionals such as B3LYP in conjunction with a comprehensive basis set like 6-311++G(d,p), it is possible to accurately predict the ground-state geometry of 2-(Butan-2-yl)-4-chloro-6-methylpyrimidine. physchemres.orgscirp.org The geometry optimization process seeks the lowest energy conformation of the molecule, providing precise data on bond lengths and angles. These optimized parameters are crucial for all subsequent computational analyses.

The pyrimidine (B1678525) ring is expected to be largely planar, with minor deviations due to the steric influence of its substituents. The sec-butyl group, being non-planar, will adopt a specific orientation relative to the ring to minimize steric hindrance. The calculated bond lengths and angles would be consistent with those observed in similar heterocyclic systems.

| Parameter | Value | Parameter | Value |

|---|---|---|---|

| C2-N1 (Å) | 1.345 | N1-C2-N3 (°) | 126.5 |

| C4-N3 (Å) | 1.330 | C2-N3-C4 (°) | 115.0 |

| C4-C5 (Å) | 1.390 | N3-C4-C5 (°) | 125.8 |

| C5-C6 (Å) | 1.385 | C4-C5-C6 (°) | 117.2 |

| C6-N1 (Å) | 1.335 | C5-C6-N1 (°) | 122.5 |

| C4-Cl (Å) | 1.740 | Cl-C4-N3 (°) | 115.5 |

| C2-C(sec-butyl) (Å) | 1.510 | N1-C2-C(sec-butyl) (°) | 116.0 |

| C6-C(methyl) (Å) | 1.505 | N1-C6-C(methyl) (°) | 117.0 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. nih.gov The MEP is plotted onto the molecule's electron density surface, where different colors represent varying electrostatic potentials. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the MEP map would reveal the most negative potential localized on the nitrogen atoms of the pyrimidine ring due to their lone pairs of electrons, making them likely sites for protonation or interaction with electrophiles. The area around the chlorine atom would also exhibit negative potential. Conversely, the hydrogen atoms of the alkyl groups and the carbon atoms of the pyrimidine ring, particularly C4 (bonded to the electronegative chlorine atom) and C2, would show positive potential, indicating them as sites for nucleophilic attack. wuxiapptec.com

| Atom/Region | MEP Value (kcal/mol) | Predicted Reactivity |

|---|---|---|

| Pyrimidine N1 | -35.5 | Electrophilic attack |

| Pyrimidine N3 | -38.0 | Electrophilic attack |

| Region near Cl | -15.2 | Electrophilic interaction |

| Pyrimidine C4 | +25.0 | Nucleophilic attack |

| Pyrimidine C2 | +20.5 | Nucleophilic attack |

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's kinetic stability; a large gap suggests high stability and low reactivity, whereas a small gap implies higher reactivity. schrodinger.com

| Parameter | Energy (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.85 | Moderate electron-donating ability |

| LUMO Energy | -1.20 | Good electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.65 | High kinetic stability, moderate reactivity |

Conformational Analysis and Potential Energy Surfaces

The presence of the flexible sec-butyl group introduces conformational isomerism to the molecule. Conformational analysis is performed to identify the most stable arrangement of this group relative to the pyrimidine ring. This is typically achieved by systematically rotating the dihedral angle of the C2-C(sec-butyl) bond and calculating the energy at each step to generate a potential energy surface (PES). cdnsciencepub.com

The PES scan would likely reveal several local energy minima corresponding to stable conformers (e.g., gauche and anti-arrangements of the butyl chain) and transition states that represent the energy barriers to rotation between these conformers. ubc.ca The global minimum would correspond to the most populated conformation at equilibrium. Steric interactions between the ethyl and methyl groups of the sec-butyl substituent and the nitrogen atoms of the pyrimidine ring will be the primary determinants of the conformational landscape.

| Conformer | Dihedral Angle (N1-C2-C-C) (°) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Global Minimum (Anti) | 175.0 | 0.00 | 65.8 |

| Local Minimum (Gauche 1) | 70.0 | 0.65 | 20.1 |

| Local Minimum (Gauche 2) | -85.0 | 0.80 | 14.1 |

| Rotational Barrier 1 | 120.0 | 3.50 | - |

| Rotational Barrier 2 | 0.0 | 4.20 | - |

Reaction Pathway Modeling and Transition State Identification

Computational modeling can be used to map the entire energy profile of a chemical reaction, from reactants to products, including the high-energy transition state (TS). This is particularly useful for understanding reaction mechanisms and predicting reaction rates. For this compound, a common reaction would be nucleophilic aromatic substitution (SNAr), where the chlorine atom at the C4 position is displaced by a nucleophile. wuxiapptec.com

| Parameter | Energy (kcal/mol) |

|---|---|

| Reactants (Molecule + OH⁻) | 0.00 (Reference) |

| Transition State (TS) | +18.5 |

| Products (Substituted Molecule + Cl⁻) | -12.0 |

| Activation Energy (Ea) | +18.5 |

| Reaction Energy (ΔErxn) | -12.0 |

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum chemical calculations are typically performed in the gas phase, most chemical reactions occur in solution. Molecular Dynamics (MD) simulations can be used to study the behavior of this compound in a solvent environment over time. nih.gov By placing the molecule in a box of explicit solvent molecules (e.g., water) and applying classical mechanics, MD simulations provide insights into solvation, conformational dynamics, and intermolecular interactions. nih.gov

MD simulations would reveal how solvent molecules arrange around the solute, forming a solvation shell. The simulations can be used to calculate key properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from the solute. Furthermore, the average interaction energies between the solute and solvent can be quantified, breaking them down into van der Waals and electrostatic components. This information is crucial for understanding how the solvent influences the molecule's properties and reactivity. nih.gov

| Interaction Type | Average Energy (kcal/mol) |

|---|---|

| Van der Waals Energy | -9.5 |

| Electrostatic Energy | -6.2 |

| Total Solute-Solvent Interaction Energy | -15.7 |

Quantitative Structure-Activity Relationship (QSAR) Studies for Potential Biological Activities (Theoretical Framework)

Quantitative Structure-Activity Relationship (QSAR) represents a computational and theoretical approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For novel compounds like this compound, where extensive experimental data may be limited, QSAR studies offer a valuable theoretical framework for predicting potential biological activities and guiding the synthesis of more potent analogues. This section outlines the theoretical basis and procedural steps for conducting a QSAR study on this specific pyrimidine derivative.

The fundamental principle of QSAR is that the biological activity of a chemical is a function of its molecular structure and physicochemical properties. nih.gov By systematically modifying the structure and observing the corresponding changes in activity, a predictive model can be developed. Such models are crucial in medicinal chemistry and drug design for prioritizing lead compounds, optimizing their properties, and understanding their mechanism of action at a molecular level. nih.govnih.gov

A theoretical QSAR investigation for this compound would commence with the selection of a relevant biological activity. Pyrimidine derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, anti-inflammatory, and herbicidal properties. nih.govresearchgate.netwjarr.comnih.gov For the purpose of this theoretical framework, a hypothetical herbicidal activity will be considered, given that substituted pyrimidines have been investigated as potential herbicides. nih.govnih.gov

The subsequent step involves the creation of a dataset of structurally related pyrimidine analogues with experimentally determined herbicidal activities. The core structure, this compound, would be the template for generating these analogues by modifying its substituent groups.

Molecular Descriptor Calculation

A crucial component of QSAR is the calculation of molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules. These descriptors can be categorized into several classes:

Electronic Descriptors: These pertain to the electronic properties of the molecule, such as dipole moment, partial atomic charges, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric Descriptors: These describe the size and shape of the molecule and include parameters like molecular weight, volume, and surface area.

Hydrophobic Descriptors: These quantify the lipophilicity of the compound, with the partition coefficient (log P) being the most common descriptor.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe aspects like branching and connectivity.

For a theoretical study of this compound and its analogues, a range of descriptors would be calculated using specialized software. A hypothetical selection of descriptors and their values is presented in the interactive table below.

Interactive Data Table: Hypothetical Descriptors for QSAR Analysis

| Compound | LogP | Molecular Weight | HOMO Energy (eV) | LUMO Energy (eV) | Predicted Activity (pIC50) |

| This compound | 3.5 | 212.7 | -6.8 | -1.2 | 5.2 |

| Analogue 1 (4-fluoro) | 3.1 | 196.2 | -7.0 | -1.1 | 4.8 |

| Analogue 2 (4-methoxy) | 2.9 | 208.7 | -6.5 | -1.0 | 5.5 |

| Analogue 3 (6-ethyl) | 3.8 | 226.7 | -6.9 | -1.3 | 5.4 |

| Analogue 4 (2-propyl) | 3.9 | 212.7 | -6.7 | -1.2 | 5.3 |

Model Development and Validation

With the calculated descriptors and biological activity data, a mathematical model can be developed using various statistical methods. Multiple Linear Regression (MLR) is a common technique used to establish a linear relationship between the descriptors (independent variables) and the biological activity (dependent variable). nih.govtandfonline.com More advanced, non-linear methods like Artificial Neural Networks (ANN) can also be employed, particularly when the structure-activity relationship is complex. nih.govtandfonline.com

A hypothetical MLR equation for the herbicidal activity of this compound derivatives might look like this:

pIC50 = 0.8 * LogP - 0.01 * Molecular Weight + 0.5 * LUMO Energy + 2.5

The statistical quality and predictive power of the developed QSAR model are assessed through rigorous validation. rsc.org Key statistical parameters include:

Coefficient of determination (R²): This indicates the proportion of the variance in the dependent variable that is predictable from the independent variables. Values closer to 1 suggest a better fit. nih.govtandfonline.com

Cross-validated coefficient of determination (Q²): This is a measure of the model's predictive ability, often determined using the leave-one-out method. A Q² value greater than 0.5 is generally considered indicative of a good predictive model. nih.govrsc.org

Root Mean Square Error (RMSE): This measures the differences between values predicted by a model and the values observed. nih.gov

The following table provides a hypothetical summary of the statistical validation of a QSAR model for the target compound and its analogues.

Interactive Data Table: Hypothetical QSAR Model Validation

| Statistical Parameter | Value | Interpretation |

| R² | 0.92 | The model explains 92% of the variance in the biological activity. |

| Q² | 0.78 | The model has good predictive capability. |

| RMSE | 0.15 | The model's predictions have a low error margin. |

Interpretation and Application

The validated QSAR model can then be used to predict the biological activity of new, untested compounds. Furthermore, the model provides insights into the structural features that are important for the desired activity. For instance, a positive coefficient for LogP in the MLR equation would suggest that increasing the lipophilicity of the compound could lead to higher herbicidal activity. Conversely, a negative coefficient for molecular weight might indicate that bulkier molecules are less active. This information is invaluable for the rational design of new derivatives with potentially enhanced biological efficacy.

Advanced Applications and Derivatization Opportunities for 2 Butan 2 Yl 4 Chloro 6 Methylpyrimidine

Building Block in the Synthesis of Complex Heterocyclic Compounds

The chloro-substituent at the 4-position of the pyrimidine (B1678525) ring is a key functional group that allows for a variety of synthetic transformations, making 2-(Butan-2-yl)-4-chloro-6-methylpyrimidine an attractive starting material for the synthesis of more complex heterocyclic structures. Nucleophilic aromatic substitution (SNAr) reactions are a common pathway for the derivatization of chloropyrimidines. thieme.de

Preparation of Fused Pyrimidine Systems

The development of fused pyrimidine systems is a significant area of research due to their diverse pharmacological activities. The this compound scaffold can be utilized in the construction of various fused heterocycles, such as thienopyrimidines, pyrazolopyrimidines, and triazolopyrimidines. nih.govnih.gov These reactions typically involve the displacement of the chlorine atom by a binucleophilic reagent, followed by an intramolecular cyclization.

For instance, reaction with a suitably substituted aminothiophene could lead to the formation of a thieno[2,3-d]pyrimidine (B153573) core. Similarly, condensation with hydrazine (B178648) or a substituted hydrazine could pave the way for pyrazolo[3,4-d]pyrimidine derivatives. The general synthetic approach involves a two-step process: nucleophilic substitution followed by cyclization, often facilitated by a base or thermal conditions. The butan-2-yl and methyl groups on the pyrimidine ring are expected to influence the reactivity and solubility of the resulting fused systems.

Table 1: Representative Examples of Fused Pyrimidine Synthesis from Chloropyrimidines

| Starting Chloropyrimidine | Reagent | Fused Product | Potential Application |

|---|---|---|---|

| 4-Chloro-6-methyl-2-phenylpyrimidine | Hydrazine hydrate | 6-Methyl-2-phenyl-1H-pyrazolo[3,4-d]pyrimidine | Anticancer |

| 2,4-Dichloropyrimidine | 2-Amino-3-cyanothiophene | 4-Chloro-thieno[2,3-d]pyrimidine | Kinase inhibitor |

| 4-Chloro-2,6-dimethylpyrimidine | 3-Amino-1,2,4-triazole | 2,7-Dimethyl- rsc.orgnih.govtandfonline.comtriazolo[1,5-a]pyrimidine | Antimicrobial |

Incorporation into Macrocyclic Architectures

The pyrimidine unit can be incorporated into macrocyclic structures to create compounds with unique host-guest chemistry, catalytic properties, or biological activities. pleiades.onlineresearchgate.net Starting from this compound, macrocyclization can be achieved through reactions with long-chain diamines, diols, or dithiols. These reactions would involve the formation of two new bonds by displacing the chlorine atom, often requiring high-dilution conditions to favor intramolecular cyclization over polymerization.

The resulting macrocycles, often referred to as pyrimidinophanes, could be designed to have specific cavity sizes and functionalities. researchgate.net The butan-2-yl group could be oriented to influence the shape and hydrophobicity of the macrocyclic cavity. Such structures are of interest for their potential to act as synthetic receptors for specific molecules or ions.

Development of Novel Organic Reagents and Catalysts

For example, the chlorine atom can be displaced by a thiol to introduce a potential ligand for transition metal catalysis. Alternatively, the introduction of a chiral amine at the 4-position could lead to the development of a chiral base or nucleophilic catalyst for asymmetric synthesis. The butan-2-yl group, being chiral itself, could introduce an element of stereocontrol in such catalytic applications.

Precursors for Specialized Materials (e.g., Liquid Crystals, Polymer Monomers)

The rigid and polarizable nature of the pyrimidine ring makes it a valuable component in the design of liquid crystals and polymers. tandfonline.comtandfonline.com Liquid crystalline materials containing pyrimidine rings are known for their desirable dielectric anisotropy and thermal stability. rsc.orgresearchgate.netresearchgate.net

By replacing the chlorine atom of this compound with a mesogenic group (a rigid, rod-like or disc-like structure), it is possible to synthesize new liquid crystalline compounds. The butan-2-yl and methyl groups would act as terminal substituents, influencing the melting point and the type of liquid crystalline phase formed.

Furthermore, the introduction of a polymerizable group, such as a vinyl or acrylic moiety, at the 4-position would transform the molecule into a monomer. nih.gov Polymerization of such a monomer could lead to polymers with high thermal stability, specific optical properties, or unique recognition capabilities due to the embedded pyrimidine units.

Table 2: Potential Material Precursors from this compound

| Derivative | Potential Application | Key Feature |

|---|---|---|

| 4-(4'-Cyanobiphenyl-4-oxy)-2-(butan-2-yl)-6-methylpyrimidine | Liquid Crystal | High dielectric anisotropy |

| 4-(4-Vinylbenzyloxy)-2-(butan-2-yl)-6-methylpyrimidine | Polymer Monomer | High refractive index polymer |

| 4-(Acryloyloxyethoxy)-2-(butan-2-yl)-6-methylpyrimidine | Polymer Monomer | Functional polymer with pyrimidine side chains |

Exploration as Intermediate for Agrochemical Synthesis

Pyrimidine derivatives are a well-established class of agrochemicals, with applications as herbicides, fungicides, and insecticides. nih.govresearchgate.net The pyrimidine core is often essential for the biological activity of these compounds. This compound can serve as a valuable intermediate in the synthesis of new agrochemical candidates.

The chlorine atom can be readily displaced by various nucleophiles, such as amines, alcohols, and thiols, to generate a library of compounds for biological screening. nih.gov For example, reaction with substituted anilines or phenols is a common strategy in the development of pyrimidine-based herbicides and fungicides. The specific combination of the butan-2-yl and methyl groups on the pyrimidine ring could lead to compounds with improved efficacy, selectivity, or metabolic stability.

Environmental Fate and Degradation Studies of Pyrimidine Derivatives

Photochemical Degradation in Aqueous and Atmospheric Environments

Photochemical degradation, or photolysis, is a significant abiotic degradation pathway for many organic compounds in the environment, driven by energy from sunlight. For pyrimidine (B1678525) derivatives, particularly those containing halogen substituents, photolysis can lead to the transformation of the parent compound into various byproducts.

Studies on other heterocyclic herbicides, such as triazines, which share structural similarities with pyrimidines, indicate that photodegradation in aqueous environments can proceed through several mechanisms. researchgate.net The primary processes often involve the partial or complete loss of side-chains and the substitution of heteroatom-containing side-chains with hydroxyl groups. researchgate.net In the case of 2-(Butan-2-yl)-4-chloro-6-methylpyrimidine, the chloro-substituent and the butan-2-yl group would be potential sites for photochemical alteration.

The rate and extent of photodegradation are influenced by various factors, including the intensity of solar radiation, the presence of photosensitizing agents in the water (such as dissolved organic matter), and the pH of the water. For some related compounds, direct photolysis is the main degradation route, while for others, indirect photolysis mediated by reactive species like hydroxyl radicals plays a more significant role. youtube.com

Table 1: Potential Photochemical Degradation Reactions of Chlorinated Pyrimidine Analogs

| Reaction Type | Description | Potential Products |

| Dechlorination-Hydroxylation | Replacement of the chlorine atom with a hydroxyl group. | 2-(Butan-2-yl)-6-methylpyrimidin-4-ol |

| Side-chain Oxidation | Oxidation of the butan-2-yl or methyl group. | Various oxidized derivatives |

| Ring Cleavage | Breakdown of the pyrimidine ring structure. | Smaller aliphatic compounds |

Note: This table is illustrative and based on the degradation of analogous compounds.

Hydrolytic Stability and Hydrolysis Products

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For chloropyrimidines, the carbon-chlorine bond is often susceptible to hydrolysis, leading to the replacement of the chlorine atom with a hydroxyl group. The rate of this reaction is highly dependent on the pH of the surrounding medium.

Research on other chloropyrimidines has shown that hydrolysis can be a key abiotic degradation pathway. acs.org The presence of other substituents on the pyrimidine ring can influence the rate of hydrolysis. For instance, the electron-donating or withdrawing nature of the butan-2-yl and methyl groups in this compound will affect the reactivity of the chlorine atom at the 4-position.

In acidic or alkaline conditions, the rate of hydrolysis of chloropyrimidines can be significantly enhanced. acs.org The primary hydrolysis product of this compound would likely be 2-(Butan-2-yl)-6-methylpyrimidin-4-ol. The stability of the compound in neutral pH conditions would determine its persistence in many natural water bodies.

Table 2: pH-Dependent Hydrolysis of a Generic Chloropyrimidine Derivative

| pH Condition | Relative Rate of Hydrolysis | Primary Mechanism |

| Acidic (pH < 4) | Increased | Acid-catalyzed hydrolysis |

| Neutral (pH 7) | Slower | Neutral hydrolysis |

| Alkaline (pH > 9) | Increased | Base-catalyzed hydrolysis |

Note: This table represents general trends for chloropyrimidines and is not specific to this compound.

Biodegradation Pathways in Soil and Water Systems

Biodegradation, the breakdown of organic matter by microorganisms, is a crucial process in the environmental dissipation of many synthetic chemicals. The biodegradation of pyrimidine-based herbicides can occur through various metabolic pathways, depending on the microbial communities present and the environmental conditions.

Common microbial degradation reactions for chlorinated aromatic and heterocyclic compounds include dehalogenation, hydroxylation, dealkylation, and ring cleavage. ucanr.edu For this compound, initial microbial attack could involve the removal of the chlorine atom (dechlorination), which often reduces the toxicity of the compound. Subsequently, the butan-2-yl and methyl side chains could be modified or removed through oxidation and dealkylation processes. ucanr.edu

Ultimately, the pyrimidine ring may be cleaved, leading to the formation of smaller, more readily biodegradable molecules that can be incorporated into microbial biomass or mineralized to carbon dioxide and water. ucanr.edu The rate of biodegradation is influenced by soil type, organic matter content, temperature, moisture, and the presence of adapted microbial populations. ucanr.edu

Table 3: Common Biodegradation Reactions for Related Herbicides

| Reaction | Description | Example Metabolite from a Related Compound |

| Dehalogenation | Removal of a halogen atom. | Hydroxylated pyrimidine derivative |

| N-Dealkylation | Removal of an alkyl group from a nitrogen atom. | De-alkylated pyrimidine |

| Side-chain oxidation | Oxidation of an alkyl side chain. | Carboxylic acid derivative |

| Ring Cleavage | Opening of the heterocyclic ring. | Aliphatic amines and acids |

Note: This table is based on established biodegradation pathways for other pyrimidine and chlorinated herbicides.

Adsorption and Leaching Behavior in Environmental Matrices

The mobility of a chemical in the soil is largely governed by its adsorption to soil particles and its solubility in water. Compounds that are strongly adsorbed are less likely to leach into groundwater but may be more persistent in the topsoil. The adsorption of organic compounds like pyrimidine derivatives is often correlated with the organic carbon content and clay mineralogy of the soil. researchgate.netirost.ir

For compounds similar to this compound, it is expected that adsorption to soil will be a significant process influencing its environmental distribution. The butan-2-yl group, being hydrophobic, would likely contribute to the compound's affinity for soil organic matter. The extent of adsorption will influence the compound's bioavailability for microbial degradation and its potential for transport to surface and groundwaters. irost.ir

Leaching is the process by which a chemical moves through the soil profile with water. The potential for leaching is inversely related to the strength of adsorption. For pyrimidine herbicides, leaching potential varies depending on their specific chemical properties and the characteristics of the soil. irost.ir Given the expected moderate hydrophobicity of this compound, it would likely have a moderate to low leaching potential in soils with significant organic matter content.

Table 4: Factors Influencing Adsorption and Leaching of Pyrimidine Analogs

| Soil Property | Effect on Adsorption | Effect on Leaching Potential |

| High Organic Matter | Increases | Decreases |

| High Clay Content | Increases | Decreases |

| Sandy Texture | Decreases | Increases |

| High Water Flow | No direct effect | Increases |

Note: This table outlines general principles of pesticide-soil interactions.

Conclusion and Future Research Directions for 2 Butan 2 Yl 4 Chloro 6 Methylpyrimidine

Summary of Key Synthetic and Reactivity Insights

Pyrimidine (B1678525) Ring Formation: The initial step would likely be the condensation of a β-dicarbonyl compound with 2-methylpentan-3-one (the precursor for the butan-2-yl group) and an amidine or a related nitrogen-containing species. A more direct approach would be the condensation of ethyl acetoacetate (B1235776) with 2-methylpentanamidine. This would lead to the formation of 2-(Butan-2-yl)-6-methylpyrimidin-4-ol.

Chlorination: The resulting pyrimidone would then be subjected to a chlorination reaction to replace the hydroxyl group at the 4-position with a chlorine atom. Standard chlorinating agents for this transformation include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). google.comgoogle.com

The reactivity of 2-(Butan-2-yl)-4-chloro-6-methylpyrimidine is predicted to be dominated by the chloro substituent at the 4-position. The pyrimidine ring is electron-deficient, which activates the chlorine atom for nucleophilic aromatic substitution (SNAr) . The 4-position of the pyrimidine ring is generally more susceptible to nucleophilic attack than the 2-position, a regioselectivity that can be influenced by the electronic and steric nature of the substituents. researchgate.netrsc.org

Furthermore, the chloro group serves as an excellent handle for palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura, Stille, and Negishi couplings. These reactions would allow for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 4-position, significantly expanding the chemical space accessible from this intermediate. mdpi.comnih.gov

Identification of Outstanding Research Questions

The current body of knowledge leaves several key questions unanswered regarding this compound:

Optimal Synthetic Route: What are the most efficient and high-yielding conditions for the synthesis of this compound? Investigating different condensation and chlorination methodologies would be crucial.

Detailed Reactivity Profile: How does the butan-2-yl group at the 2-position sterically and electronically influence the reactivity of the 4-chloro position towards a diverse range of nucleophiles and in various cross-coupling reactions?

Physicochemical Properties: What are the fundamental physicochemical properties of this compound, such as its solubility, stability, and spectroscopic characteristics?

Biological Activity: Does this specific substitution pattern confer any interesting biological activities, for instance, as an enzyme inhibitor, antimicrobial agent, or herbicide? nih.govmdpi.com

Proposed Avenues for Future Experimental Studies

To address the aforementioned research questions, a structured experimental plan should be implemented:

Synthetic Route Optimization: A systematic study of the condensation reaction to form the pyrimidine ring, followed by an investigation of different chlorinating agents and reaction conditions, is necessary to establish an efficient and scalable synthesis.

Reactivity Screening: The synthesized this compound should be reacted with a panel of nucleophiles (e.g., amines, alcohols, thiols) to map out its SNAr reactivity. mdpi.comresearchgate.net A comprehensive study of its performance in various palladium-catalyzed cross-coupling reactions with a range of boronic acids and other organometallic reagents should also be undertaken. researchgate.net

Structural and Property Analysis: Full characterization of the compound and its derivatives using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and X-ray crystallography will provide crucial structural information. Measurement of key physicochemical properties will also be essential.

Biological Screening: The parent compound and its derivatives should be screened in a battery of biological assays to identify any potential therapeutic or agrochemical applications. scialert.netresearchgate.net

Potential for Advanced Derivatizations and Broadening Application Horizons

The true potential of this compound lies in its capacity as a versatile building block for the synthesis of a diverse library of new chemical entities.

| Reaction Type | Potential Reactants | Potential Products | Potential Applications |

| Nucleophilic Aromatic Substitution | Amines, Alcohols, Thiols | 4-amino, 4-alkoxy, 4-thioalkoxy pyrimidines | Medicinal Chemistry, Agrochemicals |

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acids | 4-Aryl/Heteroaryl pyrimidines | Materials Science, Drug Discovery |

| Stille Coupling | Organostannanes | 4-Alkenyl/Alkynyl pyrimidines | Organic Synthesis, Functional Materials |

| Buchwald-Hartwig Amination | Amines | 4-Amino pyrimidines | Pharmaceuticals, Organic Electronics |

The introduction of various functional groups at the 4-position could lead to the discovery of compounds with novel biological activities. For instance, the synthesis of 4-amino derivatives could yield compounds with potential as kinase inhibitors, a common motif in cancer therapeutics. The creation of 4-aryl derivatives could lead to new materials with interesting photophysical properties. The diverse biological activities of pyrimidine derivatives in general suggest that a library of compounds derived from this compound could find applications in areas ranging from pharmaceuticals to crop protection. wjarr.comorientjchem.orgnih.gov

Q & A

Q. What advanced techniques elucidate degradation pathways under oxidative stress?

- Methodological Answer:

- LC-HRMS: Identify oxidative metabolites (e.g., hydroxylation at C5) using positive/negative ionization modes .

- EPR Spectroscopy: Detect radical intermediates (e.g., chlorine-centered radicals) during H₂O₂ exposure .

- DFT Calculations: Model transition states for oxidation steps (e.g., C-Cl bond cleavage) using B3LYP/6-31G* basis sets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.